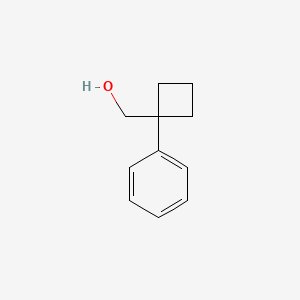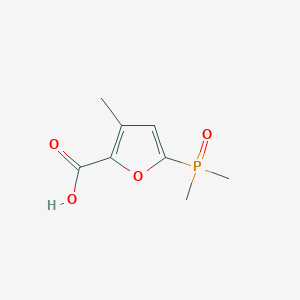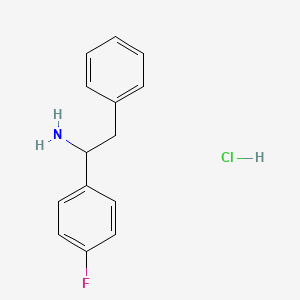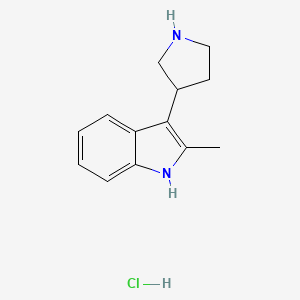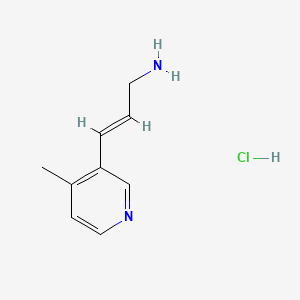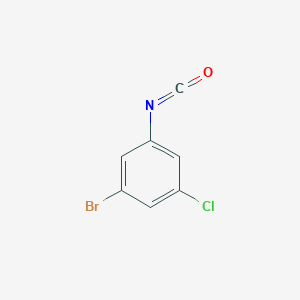
1-Bromo-3-chloro-5-isocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-chloro-5-isocyanatobenzene is an organic compound with the molecular formula C7H3BrClNO It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and isocyanate groups at the 1, 3, and 5 positions, respectively
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-chloro-5-isocyanatobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-chloro-5-isocyanatobenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions must be carefully controlled to ensure selective substitution at the desired position on the benzene ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Bromo-3-chloro-5-isocyanatobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 1-methoxy-3-chloro-5-isocyanatobenzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-chloro-5-isocyanatobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds.
Biology and Medicine: The compound can be used to modify biomolecules, such as proteins, through the isocyanate group. This allows for the study of protein function and interactions.
Industry: It is used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its reactivity makes it suitable for creating compounds with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-chloro-5-isocyanatobenzene depends on the specific reaction it undergoes. In nucleophilic aromatic substitution reactions, the electron-withdrawing effects of the bromine and chlorine atoms stabilize the intermediate, facilitating the substitution process . The isocyanate group can react with nucleophiles to form stable urea derivatives, which can further participate in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-chloro-5-isocyanatobenzene can be compared with other similar compounds, such as:
1-Bromo-3-chloro-5-fluorobenzene: This compound has a fluorine atom instead of an isocyanate group.
1-Bromo-3-chloro-5-nitrobenzene: The nitro group is a strong electron-withdrawing group, making this compound more reactive in electrophilic aromatic substitution reactions.
1-Bromo-3-chloro-5-methylbenzene: The methyl group is an electron-donating group, which affects the compound’s reactivity differently compared to the isocyanate group.
The uniqueness of this compound lies in its combination of substituents, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C7H3BrClNO |
|---|---|
Molekulargewicht |
232.46 g/mol |
IUPAC-Name |
1-bromo-3-chloro-5-isocyanatobenzene |
InChI |
InChI=1S/C7H3BrClNO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H |
InChI-Schlüssel |
IMMBDUVSAWYRFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Br)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


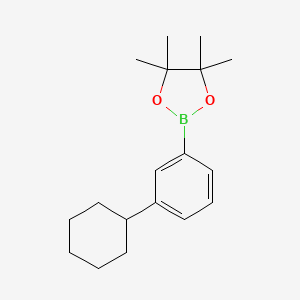


![5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecane](/img/structure/B13520419.png)
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13520427.png)
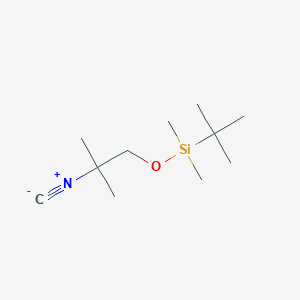
![2-[6-(Trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride](/img/structure/B13520433.png)
